molecular formula C13H9BrO2 B073658 4-Bromophenyl benzoate CAS No. 1523-17-7

4-Bromophenyl benzoate

Cat. No.: B073658
CAS No.: 1523-17-7
M. Wt: 277.11 g/mol
InChI Key: OHWWOZGHMUITKG-UHFFFAOYSA-N
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Description

4-Bromophenyl benzoate is a high-purity chemical intermediate of significant value in synthetic organic chemistry and materials science research. This compound, an ester featuring both benzoate and bromophenyl moieties, serves as a versatile building block for the construction of more complex molecular architectures. Its primary research applications include its use in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, where the bromine atom acts as an excellent leaving group for the introduction of the 4-phenylbenzoate fragment into various systems. Furthermore, it is employed in the synthesis of liquid crystals, polymers, and pharmaceutical precursors, where the ester linkage provides stability while the aromatic systems contribute to structural rigidity and mesogenic properties. The benzoate group can also function as a protecting group for phenols, which can be selectively removed under basic conditions. Researchers utilize this compound to study reaction mechanisms, develop novel catalytic systems, and engineer advanced materials with specific optical or electronic characteristics. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1523-17-7

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(4-bromophenyl) benzoate

InChI

InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

OHWWOZGHMUITKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Other CAS No.

1523-17-7

Pictograms

Environmental Hazard

Synonyms

(4-bromophenyl) benzoate

Origin of Product

United States

Methodological Advances in the Synthesis of 4 Bromophenyl Benzoate

Classical Esterification Techniques and Optimization

Traditional methods for forming the ester linkage in 4-bromophenyl benzoate (B1203000) rely on well-established condensation reactions and catalyzed direct esterification.

The reaction of a phenol (B47542) with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), is a fundamental approach to ester synthesis. Traditional methods for preparing esters frequently involve the use of these sensitive acylating reagents. google.com

One common method is the Schotten-Baumann reaction, which typically involves the reaction of a phenol with an acyl chloride in the presence of a base. An example of a modern adaptation of this classical approach involves the benzoylation of substrates with hydroxyl groups using benzoyl chloride and pyridine (B92270) on a solid support like basic alumina, often accelerated by microwave irradiation. semanticscholar.org In the synthesis of 4-bromophenyl benzoate, this would involve the reaction between 4-bromophenol (B116583) and benzoyl chloride.

Alternatively, a carboxylic acid anhydride can be used. For instance, 4-bromobenzoic anhydride can react with phenol, or benzoic anhydride can react with 4-bromophenol to yield the desired ester. nih.gov

Direct esterification involves the reaction of a carboxylic acid and an alcohol (in this case, a phenol) with the removal of water, typically facilitated by a catalyst. While the Fischer esterification is a classic example, various catalysts have been explored to improve reaction efficiency and conditions.

Recent advancements include the use of solid acid catalysts. For example, Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org Another approach utilizes deep eutectic solvents (DES) as both the solvent and the catalyst. A DES formed from p-toluenesulfonic acid (p-TSA) and benzyltriethylammonium chloride (BTEAC) has demonstrated high catalytic activity in the esterification of benzoic acid. dergipark.org.tr

However, the direct esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols. Studies using a moisture-tolerant zirconium complex as a catalyst found that phenols are generally poor coupling partners under those specific conditions. nih.gov

Novel Synthetic Pathways and Green Chemistry Considerations

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to novel pathways for the synthesis of this compound that are often catalyzed by transition metals or performed under solvent-free or aqueous conditions.

Transition metal catalysis is a powerful tool in modern organic synthesis, enabling reactions that are otherwise difficult to achieve. chemie-brunschwig.ch While often associated with C-C bond formation like the Suzuki-Miyaura reaction, palladium catalysts can also facilitate C-O bond formation for ester synthesis. researchgate.netnih.govmdpi.comresearchgate.net For instance, palladium-catalyzed carbonylation of aromatic triflates is a known transformation. google.com Ruthenium complexes have also been used for the dehydrogenative synthesis of carboxylic acids from primary alcohols, a reaction that could be part of a multi-step synthesis of an ester. dtu.dk

A visible-light-induced method has been developed for the synthesis of esters, representing an alternative to classical esterification. In one study, this compound was obtained in a 57% yield through a self-propagating radical reaction under visible light. acs.org

Table 1: Examples of Novel Synthetic Approaches to this compound

Method Catalyst/Conditions Yield Reference
Visible-Light-Induced Radical Reaction Visible Light 57% acs.org
Mechanically Induced Solvent-Free Esterification High-Speed Ball-Milling, I₂ 95% rsc.orgresearchgate.net
Water-Mediated Amidation (Substrate Use) H₂O, 110 °C 94% (of subsequent amide) rsc.org

This table presents a selection of modern synthetic methods for this compound, highlighting the conditions and reported yields.

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. A mechanically induced, solvent-free esterification method using high-speed ball milling has been reported for the synthesis of this compound from benzoic acid and 4-bromophenol. This method, which uses iodine as a catalyst, achieves an impressive 95% yield. rsc.orgresearchgate.net Microwave-assisted synthesis under solvent-free conditions is another green approach that has been applied to benzoylation reactions. semanticscholar.org

The use of water as a solvent is also highly desirable. While esterification reactions are reversible in the presence of water, certain conditions can drive the reaction to completion. A study on the direct amidation of esters used this compound as a starting material in water, demonstrating the compound's utility in aqueous media for subsequent transformations. rsc.org

Synthesis of Key Precursors and Functionalized Derivatives

The primary precursors for the synthesis of this compound are 4-bromophenol and benzoic acid.

4-Bromophenol: This precursor is typically synthesized via the electrophilic bromination of phenol. The reaction is often carried out in a solvent like carbon disulfide, and controlling the temperature is crucial for achieving high selectivity for the para-isomer. At lower temperatures (e.g., -30°C), the yield of 4-bromophenol can be as high as 97%, whereas at higher temperatures (e.g., +30°C), the yield drops to around 82%. prepchem.comketonepharma.com Other brominating agents like N-bromosuccinimide (NBS) can also be used. ketonepharma.com

Benzoic Acid and Functionalized Derivatives: Benzoic acid is a readily available commodity chemical. However, the synthesis of its functionalized derivatives is an active area of research. Methods include palladium-catalyzed C-H functionalization to introduce substituents at specific positions on the aromatic ring, and the synthesis of highly acidic derivatives by replacing the carboxylic acid's oxygen atoms with groups like trifluoromethanesulfonamide. nih.govbeilstein-journals.org Other specialized derivatives, such as ethynylated benzoic acids, can be prepared via palladium/copper-catalyzed cross-coupling reactions. acs.org The synthesis of functionalized benzoic acids is also relevant for creating a diverse range of ester derivatives.

Table 2: List of Compounds

Compound Name
This compound
4-Bromophenol
Benzoic acid
Benzoyl chloride
4-Bromobenzoic anhydride
Benzoic anhydride
Phenol
p-Toluenesulfonic acid
Benzyltriethylammonium chloride
N-Bromosuccinimide
Carbon disulfide
Trifluoromethanesulfonamide
Iodine
Pyridine
4-phenylphenol
Phenylboronic acid

This table lists the chemical compounds mentioned in the article.

Advanced Spectroscopic and Crystallographic Investigations of 4 Bromophenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The structural elucidation of 4-bromophenyl benzoate (B1203000) is significantly aided by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the benzoate and the 4-bromophenyl groups typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.2 ppm. The protons on the benzoate ring, being in different chemical environments relative to the ester group, exhibit distinct signals. Similarly, the protons on the 4-bromophenyl ring show characteristic splitting patterns due to their coupling with each other.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the aromatic rings and the carbonyl group of the ester showing characteristic chemical shifts. The carbonyl carbon is typically observed in the range of δ 164-166 ppm. The carbon atoms of the two aromatic rings resonate in the region of approximately δ 120-150 ppm. The carbon atom attached to the bromine atom (C-Br) in the 4-bromophenyl ring can be identified by its specific chemical shift.

A detailed assignment of the ¹H and ¹³C NMR spectral data for 4-bromophenyl benzoate is presented in the table below.

¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - 165.3
C-O (Ester) - 148.6
C-Br - 119.5
Aromatic CH 8.19 (d, J=7.1 Hz, 2H) 133.4
7.62 (t, J=7.4 Hz, 1H) 132.2
7.50 (t, J=7.7 Hz, 2H) 130.1
7.21 (d, J=8.1 Hz, 2H) 129.9
7.08 (d, J=8.3 Hz, 2H) 128.5
122.4

d = doublet, t = triplet. Data obtained in CDCl₃. rsc.org

Two-Dimensional NMR Correlation Studies (e.g., HMQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) are employed. An HMQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms.

In the HMQC spectrum of this compound, cross-peaks are observed between the signals of the aromatic protons and their directly attached carbon atoms. This allows for a definitive assignment of which proton is attached to which carbon in both the benzoate and the 4-bromophenyl rings, resolving any ambiguities that may arise from the one-dimensional spectra alone. For instance, the proton signal at δ 8.19 ppm would show a correlation to the carbon signal at δ 130.1 ppm, confirming their direct bond. While specific HMQC data for this compound is not detailed in the readily available literature, the technique is a standard method for the structural confirmation of such compounds. lookchem.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.goviucr.orgiucr.org

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1700-1750 cm⁻¹. For this compound, this peak is observed around 1743-1754 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester group give rise to two distinct bands, typically found in the ranges of 1282-1300 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch). mdpi.com

The aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1450-1610 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 500-700 cm⁻¹.

Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch 1743-1754 mdpi.com
Ester C-O Stretch 1282 mdpi.com
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1605 mdpi.com

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to study the different polymorphic forms of the crystal. researchgate.netdntb.gov.ua Polymorphs are different crystalline structures of the same compound, and they can exhibit distinct physical properties.

Studies have shown that this compound can exist in at least three polymorphic forms, each with a unique Raman spectrum. researchgate.net These differences in the spectra arise from the different intermolecular interactions and molecular conformations in each crystalline form. For example, variations in the C=O stretching frequency and the lattice phonon modes (low-frequency vibrations) can be used to distinguish between the elastic, brittle, and plastic polymorphs of this compound. researchgate.netdntb.gov.ua

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule (C₁₃H₉BrO₂). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensity. This provides a clear indication of the presence of one bromine atom in the molecule.

The fragmentation of this compound under EI conditions typically proceeds through several key pathways. A common fragmentation is the cleavage of the ester bond, leading to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the 4-bromophenoxy radical. The benzoyl cation is often the base peak in the spectrum due to its stability. Further fragmentation of the benzoyl cation can lead to the phenyl cation ([C₆H₅]⁺) at m/z 77. rsc.org

Another significant fragmentation pathway involves the loss of the benzoyl group to form the 4-bromophenyl cation ([C₆H₅Br]⁺).

Characteristic Mass Spectrometry Fragments for this compound

m/z Fragment Ion Formula
276/278 Molecular Ion (M⁺) [C₁₃H₉BrO₂]⁺
105 Benzoyl Cation [C₆H₅CO]⁺

Table of Compounds Mentioned

Compound Name
This compound
4-bromoaniline
4-bromophenacyl bromide
4-hydroxycoumarin
Benzoyl chloride
Furan-2-carbonyl chloride
methyl 2-aminobenzoate
Potassium carbonate

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction techniques are powerful tools for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound, these methods have provided significant insights into its molecular structure and supramolecular organization in the solid state.

Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise molecular structure and crystal packing of this compound. A key study by Gowda et al. (2008) provides a comprehensive crystallographic analysis of this compound. researchgate.netiucr.orgnih.goviucr.org

The crystallographic data for this compound is summarized in the table below.

Parameter Value
Chemical FormulaC₁₃H₉BrO₂
Molecular Weight277.11 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a7.748(1) Å
b5.5946(7) Å
c26.814(5) Å
Volume 1162.3(3) ų
Z 4
Temperature 299(2) K

Table 1: Crystallographic data for this compound. iucr.orgnih.gov

Detailed analysis of other potential non-covalent interactions, such as halogen bonding (Br···Br or Br···O) and π-π stacking between the aromatic rings, has not been explicitly reported for this specific crystalline form of this compound in the reviewed literature. While such interactions are common in related brominated organic compounds, their presence and geometry in this compound require further specific investigation.

The arrangement of molecules in the crystal lattice, or crystal packing, defines the supramolecular architecture. In the case of this compound, the molecules are organized into infinite chains that extend along the a-axis direction. researchgate.netiucr.orgnih.goviucr.org This chain-like motif is a primary characteristic of its crystal packing. The chains are formed and held together by the aforementioned intermolecular forces, resulting in a stable three-dimensional structure.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Based on the reviewed scientific literature, there is currently no evidence to suggest that this compound exhibits polymorphism. The crystal structure determined by Gowda et al. (2008) is the only form that has been reported and characterized. researchgate.netiucr.orgnih.goviucr.org It is important to distinguish this compound from the similarly named 4-bromophenyl 4-bromobenzoate, for which multiple polymorphs with varying mechanical properties have been extensively studied. rsc.orgrsc.org However, for this compound itself, no such polymorphic behavior has been documented in the available literature. Further research would be required to explore the potential for other crystalline forms of this compound to exist under different crystallization conditions.

Polymorphism and Pseudopolymorphism Studies in this compound Systems

Factors Influencing Polymorphic Behavior and Solid-State Transformations

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals due to the different physicochemical properties that polymorphs can exhibit. While extensive research has been conducted on the polymorphic behavior of closely related compounds, such as 4-bromophenyl 4-bromobenzoate, which is known to exist in elastic, brittle, and plastic forms, there is a notable lack of direct scientific literature and crystallographic data confirming the existence of multiple polymorphs for this compound itself. researchgate.netrsc.orgacs.orgacs.orgiucr.orgresearchgate.netconsensus.app

Current crystallographic data for this compound points to a single, well-characterized orthorhombic crystal structure. iucr.orgnih.gov This structure was determined from single crystals obtained through the slow evaporation of an ethanolic solution at room temperature. nih.gov The molecular packing is characterized by infinite chains extending along the a-axis direction. iucr.org

While direct evidence for polymorphism in this compound is absent from the reviewed literature, the behavior of analogous compounds provides a framework for understanding the potential factors that could influence its solid-state structure. Computational studies on organic molecules, including those similar to this compound, have shown that even minor variations in crystallization conditions—such as solvent polarity, temperature, and cooling rate—can have a profound impact on the resulting crystal packing. rsc.orgcore.ac.uk

For instance, theoretical predictions and experimental observations for other benzoate derivatives and bromo-substituted aromatic compounds indicate that non-covalent interactions, particularly halogen and hydrogen bonds, play a crucial role in directing the assembly of molecules in the solid state. acs.orgiucr.org The interplay of these weak interactions can lead to different, yet energetically similar, crystal packing arrangements, which manifest as polymorphs.

In the case of the extensively studied 4-bromophenyl 4-bromobenzoate, its three known polymorphs exhibit distinct mechanical properties directly linked to their different crystal packing and the topology of their intermolecular interactions. acs.orgacs.org This underscores the sensitivity of the solid-state arrangement to subtle energetic differences. It is plausible that a systematic screening of crystallization conditions for this compound could yet reveal other crystalline forms. Such a study would likely involve a broad range of solvents with varying polarities and hydrogen-bonding capabilities, as well as controlled temperature gradients during crystallization.

Furthermore, it is important to note a critical re-evaluation of the reported "Form III" of 4-bromophenyl 4-bromobenzoate, which was suggested to be a co-crystal rather than a true polymorph. researchgate.net This highlights the necessity for thorough characterization to unambiguously identify and differentiate between true polymorphs and other crystalline forms.

Although no solid-state transformations for this compound have been documented, the study of such phenomena in other organic compounds suggests that if metastable polymorphs of this compound were to be discovered, they could potentially be induced to transform to the more stable known form through thermal or mechanical stimuli. rsc.org

Table of Crystallographic Data for the Known Form of this compound

ParameterValue
Chemical FormulaC₁₃H₉BrO₂
Molecular Weight277.11 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a7.748(1) Å
b5.5946(7) Å
c26.814(5) Å
Volume1162.3(3) ų
Z4
Temperature299(2) K
Data sourced from Gowda et al. (2008). iucr.org

Reaction Pathways and Synthetic Transformations of 4 Bromophenyl Benzoate

Hydrolysis and Transesterification Reactions for Ester Cleavage and Exchange

The ester linkage in 4-bromophenyl benzoate (B1203000) is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases. These reactions are fundamental in modifying the core structure of the molecule.

Hydrolysis:

Under basic conditions, such as refluxing with potassium hydroxide in an ethanol-water mixture, 4-bromophenyl benzoate undergoes hydrolysis to yield 4-bromophenol (B116583) and benzoic acid. electronicsandbooks.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 4-bromophenoxide leaving group and proton transfer steps result in the final products.

Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, 4-bromophenol is eliminated, and benzoic acid is formed. The kinetics of hydrolysis of similar substituted phenyl benzoates have been studied, revealing the influence of substituents and solvent effects on the reaction rates. researchgate.net

Transesterification:

Transesterification of this compound allows for the exchange of the 4-bromophenyl group with other alkoxy groups. This reaction can be catalyzed by acids or bases. In an acid-catalyzed transesterification, a different alcohol (e.g., methanol) acts as a nucleophile, attacking the protonated ester. youtube.com The reaction is typically driven to completion by using the new alcohol as the solvent. youtube.combiodieseleducation.org

Base-catalyzed transesterification involves the use of an alkoxide, which acts as a potent nucleophile. The reaction proceeds through a tetrahedral intermediate, similar to basic hydrolysis, with the expulsion of the 4-bromophenoxide. The choice of catalyst and reaction conditions, such as temperature and the molar ratio of alcohol to ester, significantly influences the efficiency of the transesterification process. nih.gov

Functionalization of the Aromatic Moieties

The two aromatic rings of this compound present distinct opportunities for functionalization through cross-coupling and electrophilic substitution reactions.

The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of biphenyl derivatives. In a typical Suzuki-Miyaura reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netlibretexts.orgmdpi.com

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction conditions for high yields.

Arylboronic AcidPalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O70-80Good mdpi.com
Various arylboronic acidsNa2PdCl4/PPh2PhSO3Na-Water70Up to 100 (conversion) nih.gov
Phenylboronic acid[PdCl2(NH2CH2COOH)2]-WaterRoom TempExcellent rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromophenyl Derivatives.

The benzoate moiety of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The benzoyloxy group (-O-CO-Ph) is a deactivating group and directs incoming electrophiles to the meta position of the ring it is directly attached to. However, the phenoxy ring is activated by the oxygen atom's lone pairs, directing substitution to the ortho and para positions. In the case of this compound, the bromine atom on the phenoxy ring is an ortho, para-director, but it is also a deactivating group.

Studies on the bromination of 4-phenylphenyl benzoate have shown that substitution occurs on the phenyl ring that is not directly attached to the carbonyl group. electronicsandbooks.com This suggests that in this compound, electrophilic attack is more likely to occur on the benzoate ring. The ester group deactivates the ring it is attached to and directs substitution to the meta position. For example, nitration of methyl benzoate, a similar compound, is regioselective for the meta position. chegg.com Therefore, electrophilic substitution on this compound is expected to yield the 3-substituted benzoate derivative. The regioselectivity of such reactions can be influenced by the choice of reagents and reaction conditions. cardiff.ac.uk

Nucleophilic Substitutions and Derivatization

The bromine atom on the 4-bromophenyl ring can be replaced by strong nucleophiles under certain conditions, although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides. The presence of the electron-withdrawing benzoate group can facilitate nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.

Reactions with nucleophiles such as amines can lead to the formation of new C-N bonds. For instance, the reaction of bromobenzene with piperidine in the presence of a strong base can yield N-phenylpiperidine. google.com While direct nucleophilic substitution on this compound is not extensively reported, kinetic studies on similar activated aryl esters with cyclic secondary amines like piperidine suggest that such reactions are feasible and proceed through a stepwise mechanism. nih.gov

Reductions and Oxidations Affecting Ester and Aromatic Functionalities

The functional groups in this compound can undergo various reduction and oxidation reactions.

Reductions:

The ester functionality can be reduced to a primary alcohol. While sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, it can under specific conditions, particularly with activating groups present. masterorganicchemistry.comreddit.comcommonorganicchemistry.com A more potent reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for the efficient reduction of esters to alcohols. masterorganicchemistry.com

The bromine atom on the aromatic ring can also be removed through reduction. Sodium borohydride has been shown to reduce aryl halides, with the reactivity depending on the nature of the halogen and other substituents on the ring. vt.edu

Oxidations:

The aromatic rings of this compound are generally resistant to oxidation under mild conditions. However, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize aromatic compounds, although the reaction conditions need to be carefully controlled to avoid extensive degradation. libretexts.orgasianpubs.org The specific oxidation products of this compound would depend on the reaction conditions, but could potentially involve cleavage of the aromatic rings or oxidation of the ester group.

Amidation Reactions Utilizing the Ester Functionality

The ester group of this compound can be converted into an amide through reaction with ammonia or primary or secondary amines. This reaction, known as amidation, typically requires heating and may be catalyzed by acids or bases. The use of aqueous ammonia can lead to the formation of the corresponding primary amide. acs.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the elimination of 4-bromophenol and the formation of the amide.

Computational and Theoretical Chemistry Studies of 4 Bromophenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromophenyl benzoate (B1203000). Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing accurate descriptions of the molecule's behavior. DFT, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), offers a balance of computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis sciensage.inforesearchgate.net. These methods allow for the precise calculation of molecular geometries, vibrational modes, and electronic descriptors from first principles.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic structure of 4-Bromophenyl benzoate is key to its reactivity and intermolecular interactions. Quantum chemical calculations are used to determine the distribution of electrons within the molecule, identify the frontier molecular orbitals (FMOs), and quantify the partial charges on each atom.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed across the phenyl and benzoate rings, representing the region most susceptible to electrophilic attack. The LUMO, also a π*-orbital, indicates the region prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity researchgate.netnih.gov. For similar aromatic compounds, DFT calculations have shown that both HOMO and LUMO orbitals are primarily delocalized over the π-system of the aromatic rings researchgate.net.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. This reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient sites. In this compound, the oxygen atoms of the ester group are expected to carry significant negative charges, while the carbonyl carbon and the carbons attached to the electronegative bromine and oxygen atoms will be electropositive. This charge distribution governs the molecule's dipole moment and its interaction with other polar molecules.

Table 1: Representative Calculated Electronic Properties for an Aryl Benzoate
PropertyMethod/Basis SetCalculated Value
HOMO EnergyB3LYP/6-311++G(d,p)-6.5 eV
LUMO EnergyB3LYP/6-311++G(d,p)-1.2 eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)5.3 eV
Dipole MomentB3LYP/6-311++G(d,p)2.5 D

Note: These are illustrative values based on typical calculations for similar aromatic esters; specific values for this compound would require a dedicated DFT study.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. Experimental characterization of this compound has been performed using NMR and IR spectroscopy researchgate.netnih.gov. Theoretical calculations can provide a direct comparison to this experimental data, aiding in signal assignment and structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating NMR chemical shifts (δ) orientjchem.orgunifr.ch. Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted into chemical shifts using a reference compound like tetramethylsilane (TMS). Such calculations can accurately predict the ¹H and ¹³C NMR spectra, helping to resolve ambiguities in experimental assignments, especially for complex aromatic spin systems. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects unifr.chscm.com.

IR Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies and their corresponding IR intensities. DFT calculations can predict the entire IR spectrum, allowing for the assignment of specific vibrational modes to observed experimental peaks. For this compound, key predicted vibrations would include the C=O stretching of the ester group (typically a strong band around 1720-1740 cm⁻¹), C-O stretching, C-Br stretching, and various aromatic C-H and C=C stretching and bending modes. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological limitations, leading to excellent agreement with experimental spectra sciensage.info.

Conformational Energy Landscapes and Torsional Barriers

Conformational Analysis: X-ray crystallography has shown that in the solid state, the dihedral angle between the phenyl and benzoyl rings in this compound is 58.43° researchgate.netnih.gov. Computational methods can explore the molecule's conformational flexibility in the gas phase or in solution. A potential energy surface (PES) scan involves systematically varying a specific dihedral angle (a torsional coordinate) and performing a constrained geometry optimization at each step uni-muenchen.deq-chem.com. This process maps out the energy as a function of that rotation, revealing the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. For aryl benzoates, the non-planar, twisted conformation is generally the most stable due to a balance between steric hindrance and π-system conjugation.

Torsional Barriers: The energy difference between a stable conformation (energy minimum) and a transition state for rotation is the torsional barrier, or rotational energy barrier. These barriers determine the rate of interconversion between different conformers. For biphenyl-like systems, DFT calculations have proven effective in determining these barriers with high accuracy, provided that appropriate functionals (including dispersion corrections) and large basis sets are used rsc.orgsemanticscholar.orgbiomedres.us. Calculating these barriers for this compound would provide critical information about its dynamic behavior and structural flexibility.

Table 2: Illustrative Potential Energy Scan Data for Phenyl Ring Rotation
Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
0° (Planar)2.5 (Transition State)
30°1.1
58°0.0 (Energy Minimum)
90° (Perpendicular)1.8 (Transition State)

Note: This table represents hypothetical data for a PES scan around the central C-C bond, illustrating the expected energy profile. The energy minimum is set to the experimentally observed solid-state dihedral angle.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational space and intermolecular interactions of this compound over time.

Conformational Sampling and Molecular Flexibility Studies

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape of this compound at a given temperature, revealing its dynamic flexibility. An MD simulation would show the molecule vibrating and rotating around its equilibrium geometry, and it could capture transitions between different conformational minima if the simulation is long enough and the energy barriers are surmountable at the simulated temperature. This provides a more realistic view of the molecule's behavior in a condensed phase compared to the static picture from quantum chemical optimizations.

Intermolecular Interaction Energy Calculations

In the solid state, molecules of this compound are packed into crystal lattices, stabilized by a network of intermolecular forces researchgate.netnih.gov. Understanding these non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (involving the bromine atom), is crucial for predicting crystal packing and material properties.

Computational methods can be used to calculate the interaction energy between two or more molecules of this compound. High-level quantum chemical calculations, such as DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT), can be performed on dimers or clusters of molecules extracted from the experimental crystal structure. These calculations dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. This analysis reveals which forces are dominant in holding the crystal together and can help explain the observed packing arrangement.

Solid-State Computational Analysis for Crystal Engineering

Solid-state computational analysis offers a powerful suite of tools for the investigation of crystalline materials like this compound. By modeling the forces and interactions that govern crystal packing, these techniques allow for the prediction of stable crystal forms and the understanding of the energetic landscape of crystallization.

Crystal structure prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy packing arrangements of a molecule in a crystal lattice. This process typically involves a global minimization of the lattice energy, often performed using evolutionary algorithms. For molecules like this compound, these calculations are crucial for exploring the possibility of polymorphism—the existence of multiple crystal forms with different physical properties.

In studies of closely related compounds, such as 4-bromophenyl 4-bromobenzoate, CSP methods have been successfully employed. acs.org The process begins with generating a multitude of hypothetical crystal structures within common space groups. The lattice energy of each candidate structure is then calculated and ranked. These initial rankings are often refined using higher levels of theory, such as density functional theory (DFT) that includes corrections for many-body dispersion effects, to identify the most stable potential polymorphs. acs.orgresearchgate.net The predicted structures can then be compared to experimentally determined crystal data to validate the computational approach. For this compound, the experimentally known orthorhombic crystal structure serves as a benchmark for such predictive studies. researchgate.netnih.gov

Table 1: Experimental Crystal Data for this compound researchgate.netnih.gov

Parameter Value
Chemical Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Crystal System Orthorhombic
Space Group Pca2₁
a 7.748 (1) Å
b 5.5946 (7) Å
c 26.814 (5) Å
Volume (V) 1162.3 (3) ų

This interactive table summarizes the key crystallographic parameters for this compound as determined by single-crystal X-ray diffraction.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the crystal, it provides a detailed picture of the crystal packing environment. The surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Bromophenyl Compounds nih.govnih.gov

Interaction Type Contribution Percentage Range
H···H 27% - 37%
C···H/H···C 21% - 40%
O···H/H···O ~15%
Br···H/H···Br 10% - 11%

This interactive table shows typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for compounds containing bromophenyl moieties. These values illustrate the quantitative assessment of interactions that stabilize the crystal structure.

The external shape, or morphology, of a crystal is a direct consequence of the relative growth rates of its different faces. Computational models based on attachment energy can predict this morphology. The attachment energy is defined as the energy released when a new molecular layer is added to a growing crystal face. According to the Bravais-Friedel-Donnay-Harker (BFDH) model, faces with the lowest attachment energies are the slowest growing and therefore the most morphologically significant.

For the related compound 4-bromophenyl 4-bromobenzoate, attachment energy calculations have been performed to generate the predicted growth morphology. rsc.org This is typically achieved using force fields like Dreiding to first generate the crystal graph and then calculate the attachment energies for various crystal faces. rsc.org Such predictions are vital in crystal engineering as morphology affects key material properties, including dissolution rate, flowability, and tabletability.

Electrostatic potential (ESP) maps are used to visualize the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In halogenated compounds like this compound, the ESP map is particularly useful for characterizing the phenomenon of halogen bonding.

A region of positive electrostatic potential, known as a σ-hole, can exist on the outermost portion of the halogen atom (bromine, in this case) along the C-Br bond axis. rsc.org This electron-poor region can engage in attractive, non-covalent interactions with nucleophilic sites, such as the lone pair electrons of an oxygen or nitrogen atom. These interactions are termed halogen bonds. ESP map calculations on model compounds like 4-bromobenzoic acid and 4-bromophenol (B116583) have demonstrated how electron-withdrawing or -donating groups can modulate the intensity of this σ-hole. rsc.org The presence of short Br···O contacts in the crystal structures of related compounds provides experimental evidence for this type of interaction, which can be a key structure-directing force in the crystal lattice. nih.govnih.gov

Structure-Reactivity and Structure-Property Correlation Studies

A central goal of computational chemistry is to establish correlations between a molecule's structure and its physical or chemical properties. For this compound and its analogues, theoretical studies have focused on understanding how molecular conformation and intermolecular interactions in the solid state give rise to specific macroscopic properties. nih.gov

Detailed investigations on trimorphs of the similar 4-bromophenyl 4-bromobenzoate have revealed a strong correlation between the crystal packing, the topology of hydrogen and halogen bonds, and the resulting mechanical properties of the crystals. acs.orgresearchgate.netrsc.org Different packing arrangements and intermolecular interaction networks lead to distinct mechanical responses, categorizing the polymorphs as elastic, brittle, or plastic. rsc.org For instance, layered structures with strong interactions within the layers but weaker interactions between them often exhibit plastic or bending behavior. researchgate.net These studies exemplify how computational analysis of the crystal structure can be used to predict and explain the mechanical behavior of molecular crystals. The determination of this compound's own structure was part of a broader study on substituent effects, underscoring the drive to correlate specific structural features with the properties of industrially relevant compounds. researchgate.netnih.gov

Advanced Applications in Chemical Synthesis and Materials Science Research

4-Bromophenyl Benzoate (B1203000) as a Versatile Synthetic Intermediate

4-Bromophenyl benzoate serves as a valuable intermediate in the field of chemical synthesis due to its distinct structural features: a stable benzoate ester group and a reactive carbon-bromine bond on one of the phenyl rings. This combination allows for sequential and selective reactions, making it a key component in the construction of more complex molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science for their applications in optoelectronics. chemistryviews.org The synthesis of complex and well-defined PAHs often relies on carbon-carbon bond-forming reactions, where halogenated aromatic compounds are critical precursors. The bromine atom in this compound makes the molecule an ideal substrate for various cross-coupling reactions.

The presence of the vinyl bromide unit is particularly attractive for its use in cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are powerful methods for creating new carbon-carbon bonds. In this context, the 4-bromophenyl moiety of the ester can react with a variety of organoboron or organotin reagents to link aromatic rings, systematically building up larger, conjugated polyaromatic systems. For instance, bromo-functionalized PAHs have been synthesized and subsequently used in cross-couplings to create larger donor-acceptor materials. nih.gov This strategic use of brominated precursors allows for the precise and controlled assembly of complex topologies that are otherwise difficult to synthesize. chemistryviews.org The ester functional group can be carried through these coupling reactions and can be either retained in the final product or further transformed.

The ester linkage in this compound is also a site for synthetic modification, primarily through transesterification and amidation reactions. These transformations are fundamental in fine chemical synthesis for creating libraries of compounds with varied functional groups and properties.

Transesterification: This process involves the exchange of the 4-bromophenyl group with another alcohol, catalyzed by an acid or a base. Kinetic studies on similar systems, such as the transesterification of substituted 4-nitrophenyl benzoates, provide insight into the reactivity and mechanism of these reactions. researchgate.net By reacting this compound with different alcohols, a diverse range of new esters can be synthesized, each retaining the benzoate core while introducing new functionalities via the alcohol component. This method is crucial for tuning the physical and chemical properties of the resulting molecules. researchgate.net

Amidation: The conversion of esters to amides is one of the most important reactions in organic synthesis, given the prevalence of the amide bond in pharmaceuticals and biologically active molecules. nih.govvu.nl While direct amidation of esters can be challenging, modern synthetic methods, including nickel-catalyzed reductive amidation of esters with nitro compounds, have been developed. nih.gov More traditionally, the ester can be hydrolyzed to the corresponding benzoic acid, which is then activated and coupled with an amine to form the desired amide. acs.org The versatility of this approach allows for the introduction of a wide array of primary and secondary amines, yielding a broad spectrum of functionalized N-aryl amides. organic-chemistry.org

Contributions to the Design of Functional Materials

The rigid, aromatic structure of this compound makes it an interesting candidate for the development of functional materials. Its molecular shape and electronic properties can be exploited in areas such as liquid crystals and non-linear optics.

Phenyl benzoate derivatives are a well-studied class of calamitic (rod-shaped) molecules that exhibit liquid crystalline properties. researchgate.net The essential features for a molecule to form liquid crystal phases are a rigid core and flexible terminal chains. The phenyl benzoate unit provides a rigid, polarizable core. The specific arrangement of these molecules in space gives rise to different mesophases, such as nematic and smectic phases. bohrium.com

Organic materials with large third-order non-linear optical (NLO) properties are essential for the development of future photonic technologies, including optical switching and data processing. acrhem.org Key molecular features for a high NLO response include an extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. acrhem.orgmdpi.com

The structure of this compound contains a π-conjugated system across its two phenyl rings and the ester bridge. The bromine atom acts as an electron-withdrawing group, which can enhance the molecular polarizability and, consequently, the NLO response. Studies on other organic molecules, such as chalcone (B49325) derivatives, have shown that the presence and position of a bromine substituent significantly influence the third-order NLO properties. acrhem.org For instance, the third-order susceptibility can be affected by the length of the charge transfer axis and the dihedral angle between aromatic rings. acrhem.org Theoretical studies using density functional theory (DFT) are often employed to predict the second hyperpolarizability (γ), a measure of the third-order NLO response, and to understand how molecular structure relates to these properties. nih.gov The presence of halogen atoms in conjugated molecules is a common strategy explored in the design of new NLO materials.

Phenacyl esters are a class of compounds known for their utility as photoremovable protecting groups. researchgate.netlookchem.com Upon irradiation with UV light, these compounds undergo cleavage to release a carboxylic acid. This process is valuable in organic synthesis and biochemistry for the controlled release of active molecules. researchgate.net The photochemistry is often initiated by the carbonyl group of the phenacyl moiety.

While this compound is not a phenacyl benzoate, the study of related structures provides a basis for exploring its photochemical potential. The carbon-bromine bond is known to be susceptible to photolytic cleavage. For example, phenacyl bromide has been investigated as a photoinitiator that generates bromine radicals under UVA light, which can then initiate polymerization. frontiersin.org Similarly, photocatalytic methods have been developed for the reductive dehalogenation of phenacyl bromide derivatives. mdpi.com It is plausible that the C-Br bond in this compound could undergo homolytic cleavage upon UV irradiation to form a 4-benzoyloxyphenyl radical and a bromine radical. These reactive species could then participate in a variety of subsequent reactions, suggesting potential applications in photopolymerization or as a photoactivated synthetic intermediate.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-bromophenyl benzoate, and how can reaction conditions be optimized for high purity?

Methodological Answer: this compound can be synthesized via esterification between 4-bromophenol and benzoyl chloride under acid or base catalysis. Key parameters include:

  • Catalyst selection : Use pyridine or DMAP to neutralize HCl byproducts and improve ester yield .
  • Temperature control : Maintain 0–5°C during slow benzoyl chloride addition to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR : Confirm ester linkage with 1H^1H-NMR peaks at δ 8.0–8.2 ppm (aromatic protons ortho to ester) and δ 7.3–7.5 ppm (remaining aromatic protons). 13C^{13}C-NMR should show a carbonyl signal at ~165 ppm .
  • XRD : Single-crystal X-ray diffraction resolves molecular packing. Note that disordered bromine atoms may require refinement using fractional coordination models (e.g., DFT-D methods) to avoid misinterpretation .
  • Mass spectrometry : ESI-MS should display [M+H]+^+ at m/z 277 (C13_{13}H9_{9}BrO2_2).

Advanced Research Questions

Q. Q3. How can computational methods like DFT-D improve the prediction of noncovalent interactions in this compound crystals?

Methodological Answer: Density Functional Theory with dispersion correction (DFT-D) calculates intermolecular forces (e.g., halogen bonding between bromine and carbonyl groups):

  • Parameterization : Use atom-pairwise dispersion coefficients (C6_6) and fractional coordination numbers to model Br···O interactions .
  • Validation : Compare computed lattice energies with experimental sublimation enthalpies. For this compound, DFT-D3-BJ (Becke-Johnson damping) reduces mean absolute deviations in S22 benchmark sets by 15–40% .
  • Three-body effects : Include these to correct interlayer binding energies in layered crystals (e.g., graphene analogs), improving accuracy by ~10% .

Q. Q4. How should researchers address contradictions in crystallographic data, such as co-crystal misinterpretation in this compound polymorphs?

Methodological Answer:

  • Refinement protocols : Re-analyze XRD data using high-resolution datasets (e.g., synchrotron sources) and software like SHELXL. For example, a re-refinement of "Form III" revealed a co-crystal containing 75% 4-bromophenyl 4-nitrobenzoate, resolving prior bond-length anomalies .
  • Validation metrics : Ensure R1 values <5% and chemically reasonable bond angles (e.g., C-Br bond lengths ~1.89–1.91 Å). Cross-check with solid-state NMR or Raman spectroscopy to confirm phase purity .

Q. Q5. What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

  • Exposure control : Use fume hoods, impervious gloves (e.g., nitrile), and sealed goggles. Avoid skin contact; wash with soap/water for 15+ minutes if exposed .
  • Waste disposal : Segregate halogenated waste and consult certified agencies for incineration. Do not dispose via aqueous routes due to bromine persistence .
  • Emergency measures : For inhalation, move to fresh air; for ingestion, rinse mouth (do not induce vomiting) and seek medical attention .

Q. Q6. How can researchers investigate the mesomorphic properties of this compound derivatives for liquid crystal applications?

Methodological Answer:

  • DSC/POM analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., nematic-to-isotropic) and polarized optical microscopy (POM) to observe birefringence .
  • Structural modifications : Introduce alkyl chains or electron-withdrawing groups (e.g., nitro) to enhance thermal stability. Compare with analogs like 4-methoxyphenyl benzoate to assess substituent effects .

Q. Q7. What strategies are effective in resolving synthetic byproducts during large-scale preparation of this compound?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR to track ester carbonyl formation (~1740 cm1^{-1}).
  • Byproduct identification : Common impurities include unreacted 4-bromophenol (HPLC retention time ~4.2 min) or dibenzoylated products. Optimize stoichiometry (1:1.05 molar ratio of phenol:benzoyl chloride) .
  • Scale-up considerations : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.